molecular formula C8H8BrF B1308044 4-Fluoro-2-methylbenzyl bromide CAS No. 862539-91-1

4-Fluoro-2-methylbenzyl bromide

Cat. No.: B1308044
CAS No.: 862539-91-1
M. Wt: 203.05 g/mol
InChI Key: DAKPIAWEPVZDNG-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzyl bromide is an organic compound with the molecular formula C8H8BrF It is a derivative of benzene, where a bromomethyl group, a fluorine atom, and a methyl group are substituted at different positions on the benzene ring

Scientific Research Applications

4-Fluoro-2-methylbenzyl bromide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye .

Biochemical Analysis

Biochemical Properties

1-(Bromomethyl)-4-fluoro-2-methylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. Additionally, the fluorine atom can influence the compound’s reactivity and binding affinity to biomolecules .

Cellular Effects

1-(Bromomethyl)-4-fluoro-2-methylbenzene affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. The compound can induce changes in gene expression related to antioxidant defense mechanisms and cellular metabolism. In some cell types, it may cause alterations in mitochondrial function and energy production .

Molecular Mechanism

At the molecular level, 1-(Bromomethyl)-4-fluoro-2-methylbenzene exerts its effects through several mechanisms. The bromomethyl group can form covalent adducts with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the enzyme’s activity and subsequent alterations in metabolic pathways. The fluorine atom can enhance the compound’s binding affinity to certain biomolecules, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Bromomethyl)-4-fluoro-2-methylbenzene can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation. Long-term studies have shown that the compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(Bromomethyl)-4-fluoro-2-methylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. High doses can result in oxidative stress, inflammation, and damage to vital organs .

Metabolic Pathways

1-(Bromomethyl)-4-fluoro-2-methylbenzene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. The compound can also interact with other enzymes and cofactors involved in detoxification processes. These interactions can affect metabolic flux and alter the levels of various metabolites in the cell .

Transport and Distribution

Within cells and tissues, 1-(Bromomethyl)-4-fluoro-2-methylbenzene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of 1-(Bromomethyl)-4-fluoro-2-methylbenzene can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its biochemical effects. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylbenzyl bromide can be synthesized through several methods. One common approach involves the bromination of 4-fluoro-2-methylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methylbenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Electrophilic Aromatic Substitution:

    Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products: The reactions yield various products, including azides, thiols, nitro compounds, aldehydes, and hydrocarbons, depending on the reagents and conditions used.

Comparison with Similar Compounds

    1-(Bromomethyl)-4-fluorobenzene: Lacks the methyl group, resulting in different reactivity and applications.

    1-(Bromomethyl)-2-methylbenzene: Lacks the fluorine atom, affecting its chemical properties and reactivity.

    4-Bromo-2-fluorotoluene: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

Uniqueness: 4-Fluoro-2-methylbenzyl bromide is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring, which influences its reactivity and potential applications. The combination of these substituents allows for selective reactions and the formation of diverse products.

Properties

IUPAC Name

1-(bromomethyl)-4-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKPIAWEPVZDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395669
Record name 1-(bromomethyl)-4-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862539-91-1
Record name 1-(bromomethyl)-4-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 862539-91-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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